molecular formula C7H7Cl2NO B8072126 1-(2,4-Dichloropyridin-3-yl)ethanol

1-(2,4-Dichloropyridin-3-yl)ethanol

Cat. No.: B8072126
M. Wt: 192.04 g/mol
InChI Key: DNLWSCOBNDPEOM-UHFFFAOYSA-N
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Description

1-(2,4-Dichloropyridin-3-yl)ethanol is an organic compound with the molecular formula C7H7Cl2NO It is characterized by a pyridine ring substituted with two chlorine atoms at the 2 and 4 positions and an ethanol group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichloropyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloropyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichloropyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less substituted pyridine derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution.

Major Products Formed:

    Oxidation: 1-(2,4-Dichloropyridin-3-yl)ethanone.

    Reduction: 3-ethylpyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dichloropyridin-3-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmacophore in drug development.

    Industry: It serves as a precursor in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(2,4-Dichloropyridin-3-yl)ethanol exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

    2,4-Dichloropyridine: Lacks the ethanol group, making it less versatile in certain reactions.

    3-Chloropyridine: Has only one chlorine atom, leading to different reactivity and applications.

    1-(2,4-Dichlorophenyl)ethanol: Similar structure but with a phenyl ring instead of a pyridine ring, affecting its chemical properties and uses.

Uniqueness: 1-(2,4-Dichloropyridin-3-yl)ethanol is unique due to the presence of both chlorine atoms and the ethanol group, which confer specific reactivity and potential for diverse applications in synthesis and research.

This compound’s versatility and unique structure make it a valuable tool in various scientific and industrial fields.

Properties

IUPAC Name

1-(2,4-dichloropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLWSCOBNDPEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CN=C1Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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